Ethyl 2-bromo-5-fluoro-3-methylbenzoate
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Overview
Description
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-5-fluoro-3-methylbenzoate.
Reduction: Ethyl 2-bromo-5-fluoro-3-methylbenzyl alcohol.
Oxidation: Ethyl 2-bromo-5-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-fluoro-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring influence the electron density, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-fluoro-3-methylbenzoate
- Ethyl 2-bromo-5-fluorobenzoate
- Ethyl 3-bromo-2-fluoro-5-methylbenzoate
Uniqueness
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in targeted chemical syntheses and research applications .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
RHHQAEORZXAOET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)C)Br |
Origin of Product |
United States |
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